molecular formula C9H9ClO3 B104898 2-Chloro-4,5-dimethoxybenzaldehyde CAS No. 18093-05-5

2-Chloro-4,5-dimethoxybenzaldehyde

Cat. No. B104898
CAS RN: 18093-05-5
M. Wt: 200.62 g/mol
InChI Key: KTLBJNXLHDMIRZ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzaldehyde, also known as 2-chloro-m-anisaldehyde, is an aromatic aldehyde with a wide range of applications in the scientific and industrial fields. It is a colorless, crystalline solid that has a sweet, pungent odor. It is easily soluble in alcohol, ether, and chloroform, and is used as a reagent in organic synthesis. It is also used as a building block in the synthesis of pharmaceuticals, dyes, and perfumes.

Scientific Research Applications

Synthesis and Molecular Studies

  • 2-Chloro-4,5-dimethoxybenzaldehyde has been utilized in the synthesis of various chemical compounds. An example includes its use in the preparation of 3-chlorojuglones, demonstrating its role as a precursor in complex chemical syntheses (Bloomer & Gazzillo, 1989).

Spectroscopic and Thermodynamic Analysis 2. The compound has been subject to experimental and theoretical analysis for understanding its UV-Visible spectra, thermodynamic functions, and non-linear optical properties. Such studies provide insights into the electronic structure and potential applications in fields like photonics and materials science (Kumar et al., 2015).

Molecular Structure and Reactivity 3. Studies on this compound have also focused on its molecular structure and reactivity, including isomerization processes and interactions with other chemical entities. This research is crucial for understanding its behavior in various chemical environments and for potential applications in drug design and material science (Al‐Zaqri et al., 2020).

Formation of Strong Mutagens 4. The compound's role in the formation of strong mutagens like MX through chlorination has been investigated, providing valuable information for environmental chemistry and safety assessments in water treatment processes (Chengyong et al., 2000).

Hydrogen-Bonded Supramolecular Structures 5. Research into this compound has extended to its ability to form hydrogen-bonded supramolecular structures, which is significant for understanding its potential applications in materials chemistry and nanotechnology (Peralta et al., 2007).

Safety and Hazards

2-Chloro-4,5-dimethoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLBJNXLHDMIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299376
Record name 2-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18093-05-5
Record name 18093-05-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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